molecular formula C13H13BrN2 B2647235 (2R,3S)-1-Allyl-3-(4-bromophenyl)azetidine-2-carbonitrile CAS No. 1771651-87-6

(2R,3S)-1-Allyl-3-(4-bromophenyl)azetidine-2-carbonitrile

Cat. No.: B2647235
CAS No.: 1771651-87-6
M. Wt: 277.165
InChI Key: JESRTZLUXABEGW-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-1-Allyl-3-(4-bromophenyl)azetidine-2-carbonitrile is a chiral chemical compound with the molecular formula C13H13BrN2 and an average mass of 277.165 Da . This stereochemically defined molecule features an azetidine ring, a four-membered nitrogen-containing heterocycle that is of significant interest in medicinal chemistry and drug discovery for its ability to influence the conformational and metabolic properties of potential therapeutics . The presence of the 4-bromophenyl substituent provides a handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making this compound a valuable chiral synthon . The allyl group on the azetidine nitrogen and the polar carbonitrile functional group offer additional sites for chemical modification, enabling researchers to diversify molecular structures around the core azetidine scaffold. This compound is intended for use in laboratory research only, specifically as a building block for the synthesis of novel molecules for pharmaceutical, agrochemical, and materials science applications. It is strictly for research purposes and is not labeled or intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) before handling.

Properties

IUPAC Name

(2R,3S)-3-(4-bromophenyl)-1-prop-2-enylazetidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c1-2-7-16-9-12(13(16)8-15)10-3-5-11(14)6-4-10/h2-6,12-13H,1,7,9H2/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESRTZLUXABEGW-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(C1C#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C[C@@H]([C@@H]1C#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Drug Discovery

The compound's structure allows it to serve as a scaffold for the development of new pharmaceuticals. Its azetidine ring is particularly attractive due to its ability to mimic natural products and interact with biological targets.

  • CNS Activity : Research has indicated that azetidine-based compounds can exhibit significant activity against central nervous system disorders. The specific stereochemistry of (2R,3S)-1-Allyl-3-(4-bromophenyl)azetidine-2-carbonitrile may enhance its binding affinity to relevant receptors or enzymes involved in CNS pathways .
  • MDM2 Inhibition : Molecular docking studies have shown that certain stereoisomers of azetidine derivatives can effectively inhibit MDM2, a protein that regulates p53 tumor suppressor activity. This inhibition is crucial for cancer therapy, as it can reactivate p53 function in tumor cells .

Case Study 1: MDM2 Binding Affinity

In a study focusing on the binding interactions of azetidine derivatives with MDM2, it was found that specific enantiomers of this compound demonstrated favorable binding modes with affinity energies ranging from -7.7 kcal/mol to -8.7 kcal/mol. These results suggest potential therapeutic applications in oncology by targeting the p53-MDM2 interaction .

Case Study 2: CNS-Focused Libraries

Another study synthesized a diverse collection of azetidine-based compounds for CNS applications. The inclusion of this compound in these libraries allowed for the exploration of various pharmacological profiles, demonstrating its versatility as a lead compound for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Azetidine Family

Azetidine derivatives with variations in substituents and stereochemistry have been synthesized and characterized (). Key examples include:

ent-5b : (2R,3S,4R)-1-Allyl-3-(4-bromophenyl)-4-carbonitrile-2-((trityloxy)methyl)azetidine
  • Molecular Formula : C₃₃H₃₀BrN₂O
  • Molecular Weight : 549.15 g/mol
  • Key Features : A trityloxy-protected hydroxylmethyl group at position 2, which increases steric bulk and alters solubility compared to the target compound.
  • Synthesis Yield : 46% from chloride precursors .
  • Analytical Data : Specific rotation [α] = +2.48° (CHCl₃) .
ent-5c : (2R,3R,4R)-1-Allyl-3-(4-bromophenyl)-4-carbonitrile-2-((trityloxy)methyl)azetidine
  • Molecular Formula : C₃₃H₃₀BrN₂O
  • Synthesis Yield : 81% (higher efficiency due to favorable stereochemistry) .
5d : (2S,3S,4R)-1-Allyl-3-(4-bromophenyl)-4-carbonitrile-2-((trityloxy)methyl)azetidine
  • Stereochemical Impact : The (2S,3S,4R) configuration demonstrates distinct crystallographic packing and reactivity compared to the (2R,3S) target compound .

Functional Group Analogs in Heterocyclic Systems

Compound 1L : (2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile)
  • Core Structure : Chromene (fused benzene-pyran ring) instead of azetidine.
  • Key Features: 3-Bromophenyl substituent (vs. 4-bromophenyl in the target compound).
  • Analytical Data: LCMS (APCI) m/z: 277 [M]⁻ (similar nominal mass to the target compound, but distinct fragmentation patterns due to chromene core) .

Data Table: Comparative Analysis

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield (%) Key Functional Groups
Target Compound Azetidine Allyl, 4-Bromophenyl, Carbonitrile C₁₃H₁₃BrN₂ 277.16 N/A Nitrile, Bromoarene
ent-5b Azetidine Allyl, 4-Bromophenyl, Trityloxy methyl C₃₃H₃₀BrN₂O 549.15 46 Trityloxy, Nitrile
Compound 1L Chromene 3-Bromophenyl, Amino, Hydroxy, Nitrile C₁₆H₁₂BrN₂O₂ 376.19* N/A Amino, Hydroxy, Nitrile, Bromoarene

*Calculated molecular weight for Compound 1L based on formula C₁₆H₁₂BrN₂O₂.

Key Research Findings

Stereochemical Influence : The (2R,3S) configuration of the target compound confers distinct physicochemical properties compared to diastereomers like ent-5b and ent-5c. For example, ent-5c’s higher synthetic yield (81%) suggests more favorable transition states during nucleophilic substitution .

Functional Group Impact: The trityloxy group in ent-5b increases molecular weight by ~272 g/mol, likely reducing aqueous solubility but enhancing crystallinity for X-ray analysis .

Pharmacological Implications: The 4-bromophenyl group in the target compound may enhance binding to bromodomain-containing proteins, similar to kinase inhibitors . Chromene derivatives like Compound 1L exhibit bioactivity in antioxidant or anticancer assays due to their phenolic and amino groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize (2R,3S)-1-Allyl-3-(4-bromophenyl)azetidine-2-carbonitrile, and how are yields optimized?

  • The compound is synthesized via stereoselective azetidine ring formation. Key steps include:

  • Allylation and cyclization : Starting from benzyl alcohol derivatives, allyl groups are introduced under controlled conditions (e.g., THF, LiHMDS at -78°C), followed by cyclization to form the azetidine core .
  • Nitrile incorporation : The carbonitrile group is introduced via nucleophilic substitution or cyanation reactions, monitored by TLC for intermediate verification.
  • Yield optimization : Yields (46–81%) depend on stoichiometric ratios, reaction temperature, and purification methods (e.g., column chromatography, recrystallization) .

Q. How is the stereochemical configuration of the compound confirmed experimentally?

  • NMR spectroscopy : Coupling constants in 1H^1H NMR (e.g., vicinal coupling between azetidine protons) and 13C^13C NMR chemical shifts (e.g., nitrile resonance at ~120 ppm) are analyzed. For example, diastereomeric pairs show distinct splitting patterns in 1H^1H NMR spectra .
  • X-ray crystallography : Single-crystal X-ray diffraction using SHELXL for refinement confirms the (2R,3S) configuration. ORTEP-III visualizes spatial arrangements of substituents .

Q. What analytical techniques are critical for purity assessment and structural validation?

  • Elemental analysis : Matches calculated vs. observed C, H, N, and Br percentages to confirm stoichiometry .
  • High-resolution mass spectrometry (HRMS) : ESI-HRMS validates the molecular ion ([M+H]+^+) with ppm-level accuracy (e.g., observed 549.1542 vs. calculated 549.1542) .

Advanced Research Questions

Q. How can stereochemical impurities be minimized during azetidine ring formation?

  • Chiral auxiliaries : Use of trityl-protecting groups or enantiopure starting materials to enforce desired stereochemistry. For example, ent-4b chloride yields ent-5b with >95% diastereomeric excess .
  • Low-temperature reactions : Conducting reactions at -78°C reduces racemization risks.
  • Kinetic vs. thermodynamic control : Adjusting reaction time and temperature to favor the (2R,3S) isomer over competing diastereomers .

Q. What strategies enable functionalization of the nitrile group for downstream applications?

  • Sulfonamide formation : Reaction with 2-nitrobenzenesulfonamide in THF at 0°C converts the nitrile to sulfonamide derivatives (e.g., ent-6c with 90% yield), monitored by LCMS for intermediate tracking .
  • Hydrolysis : Controlled acidic or basic hydrolysis converts the nitrile to carboxylic acid derivatives, useful for prodrug design .

Q. How are crystallographic ambiguities resolved when determining the compound’s solid-state structure?

  • SHELX refinement : SHELXL refines twinned or high-resolution data, using restraints for disordered allyl or bromophenyl groups.
  • ORTEP-III visualization : Overlay of experimental and simulated diffraction patterns resolves positional uncertainties (e.g., distinguishing axial vs. equatorial nitrile orientations) .

Q. How do computational methods complement experimental data in predicting physicochemical properties?

  • DFT calculations : Predict dipole moments, logP, and H-bonding capacity using Gaussian or ORCA software.
  • Molecular docking : Models interactions with biological targets (e.g., enzymes with bromophenyl-binding pockets), guiding SAR studies .

Data Contradiction and Troubleshooting

Q. How are unexpected NMR signals or mass spectrometry anomalies addressed during characterization?

  • Impurity profiling : LC-MS identifies byproducts (e.g., de-brominated intermediates or trityl-deprotected species).
  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria in allyl groups) by acquiring spectra at 25°C and -40°C .

Q. What steps mitigate low yields in multi-step syntheses involving sensitive intermediates?

  • Moisture-sensitive steps : Use anhydrous solvents (e.g., THF stored over molecular sieves) and Schlenk techniques for azetidine intermediates prone to hydrolysis .
  • In-line purification : Employ flash chromatography after each step to remove side products (e.g., unreacted benzyl alcohol derivatives) .

Methodological Tables

Synthetic Step Key Conditions Yield Reference
Azetidine cyclizationLiHMDS, THF, -78°C, 12 h62–81%
Nitrile derivatization2-Nitrobenzenesulfonamide, THF, 0°C, 4 h88–90%
Crystallographic refinementSHELXL, high-resolution data (d ~ 0.8 Å)R1 < 5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.